4-(2,2-Difluoroethoxy)-2-fluorobenzylamine
Overview
Description
4-(2,2-Difluoroethoxy)-2-fluorobenzylamine is a fluorinated organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties. The presence of fluorine atoms in its structure imparts distinct characteristics, such as increased metabolic stability and lipophilicity, making it valuable in medicinal chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-fluorobenzylamine with 2,2-difluoroethanol under specific conditions to achieve the desired product . The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the difluoroethoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using advanced catalytic systems. The process is optimized to ensure high yield and purity of the final product, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluoroethoxy)-2-fluorobenzylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired product, often requiring controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, amines, and substituted benzylamines. These products retain the unique properties imparted by the fluorine atoms, making them valuable in further applications .
Scientific Research Applications
4-(2,2-Difluoroethoxy)-2-fluorobenzylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals with improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to more potent biological effects. The pathways involved often include inhibition of enzymatic activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated benzylamines and difluoroethoxy derivatives, such as:
- 4-(2,2-Difluoroethoxy)-benzylamine
- 2-Fluoro-4-(2,2,2-trifluoroethoxy)-benzylamine
- 4-(2,2-Difluoroethoxy)-2,2-difluorobenzylamine
Uniqueness
What sets 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine apart is its specific combination of fluorine atoms and the difluoroethoxy group, which imparts unique chemical and biological properties. This makes it particularly valuable in applications requiring high metabolic stability and specific binding characteristics .
Properties
IUPAC Name |
[4-(2,2-difluoroethoxy)-2-fluorophenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c10-8-3-7(14-5-9(11)12)2-1-6(8)4-13/h1-3,9H,4-5,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXYBJDRDIMBSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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